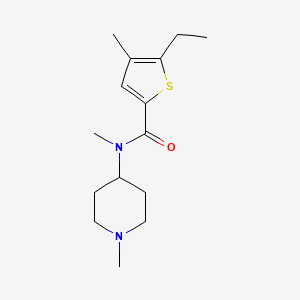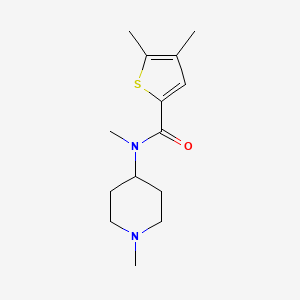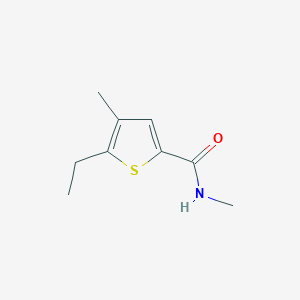
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as ABOM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABOM belongs to the class of benzodioxepine derivatives, which have been studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to exert various biochemical and physiological effects. In vitro studies have shown that azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone can increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is its high potency and selectivity. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a high affinity for its target receptors and enzymes, which makes it an ideal tool for studying their functions. However, one limitation of using azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast and lung cancers. Further studies are also needed to elucidate the exact mechanism of action of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone and its effects on neurotransmitter systems and inflammatory pathways.
Conclusion
In conclusion, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is a benzodioxepine derivative that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a therapeutic agent.
Méthodes De Synthèse
The synthesis of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone involves the reaction of 7-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to possess neuroprotective properties and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. In psychiatry, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been studied for its anxiolytic and antidepressant effects. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been investigated for its anticancer properties and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-8-3-1-2-4-9-17)13-6-7-14-15(12-13)20-11-5-10-19-14/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLLPHNFHLUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)




![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)


